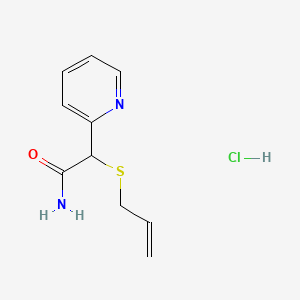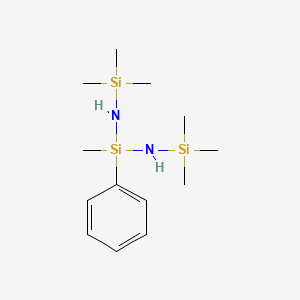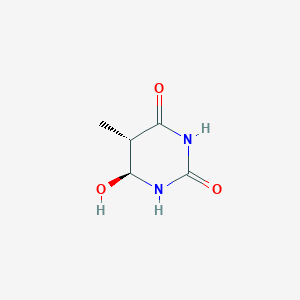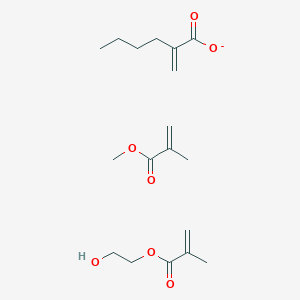
2-Hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate is a compound with the molecular formula C21H33O9 and a molecular weight of 429.481 g/mol . This compound is known for its applications in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate typically involves the reaction of 2-hydroxyethyl methacrylate with other monomers such as methyl methacrylate and isobutyl methacrylate . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the polymerization process.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes where the monomers are reacted under controlled conditions to produce the desired polymer. The reaction is typically carried out at elevated temperatures and pressures to ensure complete polymerization and high yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate involves its ability to form strong covalent bonds with other molecules. This property makes it an effective adhesive and a valuable component in polymer synthesis. The molecular targets and pathways involved include interactions with various functional groups, leading to the formation of stable polymers and copolymers .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxyethyl methacrylate
- Methyl methacrylate
- Isobutyl methacrylate
Uniqueness
2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate is unique due to its combination of functional groups, which provide it with superior adhesive properties and versatility in polymer synthesis compared to similar compounds .
Propiedades
Número CAS |
25951-39-7 |
|---|---|
Fórmula molecular |
C18H29O7- |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H12O2.C6H10O3.C5H8O2/c1-3-4-5-6(2)7(8)9;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3/h2-5H2,1H3,(H,8,9);7H,1,3-4H2,2H3;1H2,2-3H3/p-1 |
Clave InChI |
HLTOIQGDBKQVCS-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(=C)C(=O)[O-].CC(=C)C(=O)OC.CC(=C)C(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


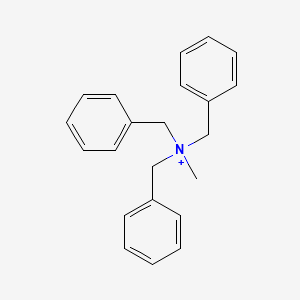

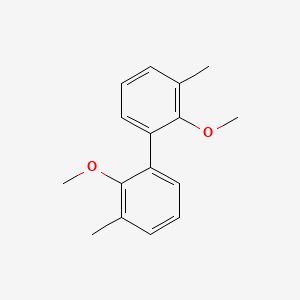
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)
![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)
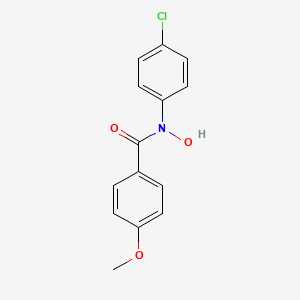

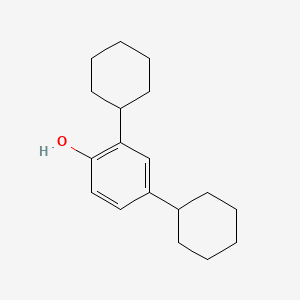
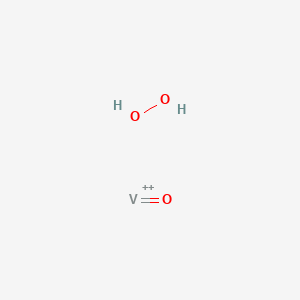
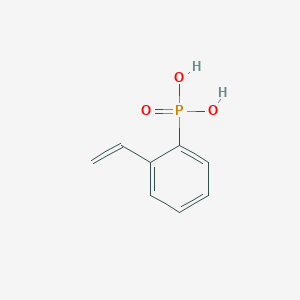
![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)
